![molecular formula C14H11BrO2S B3009929 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid CAS No. 98808-50-5](/img/structure/B3009929.png)
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, a compound with a bromophenyl and a methylsulfanyl group was prepared by alkaline hydrolysis of its corresponding acetate precursor . Another related compound was synthesized using a Lewis acid-catalyzed reaction . These methods suggest that the synthesis of "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" could potentially be achieved through similar synthetic routes, possibly involving halogenated intermediates and sulfanyl group introduction followed by carboxylation steps.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" has been characterized using various spectroscopic techniques. For example, vibrational spectroscopic analysis using FT-IR and FT-Raman was performed on compounds with benzylsulfanyl and phenylsulfanyl groups . The equilibrium geometry and vibrational wave numbers were computed using density functional theory, which is in agreement with XRD results . These studies indicate that the molecular structure of the compound could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The electrochemical behavior of compounds containing azo and sulfo groups has been studied, revealing that the position of substituents relative to the azo bridge significantly impacts their electrochemical reduction . Although "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" does not contain an azo group, the presence of a bromophenyl group could influence its reactivity in a similar fashion, affecting its electrochemical properties and potential reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been reported, including their nonlinear optical behavior and molecular electrostatic potential (MEP) . The MEP analysis indicates regions of electrophilic and nucleophilic reactivity, which could be used to predict the reactivity of "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" . Additionally, the crystal structure of a related compound is stabilized by hydrogen bonding and halogen bonding, suggesting that "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" may also form similar intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Antileukotrienic Agent Synthesis
Jampílek et al. (2004) describe the synthesis of compounds including (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid as potential antileukotrienic drugs. These drugs inhibit leukotrienes, substances that mediate inflammatory and allergic responses. This study highlights the synthesis process and discusses the catalytic hydrogenation in the presence of sulfanyl groups, which is relevant to the chemical structure of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid (Jampílek et al., 2004).
Electrochemical Studies
Mandić et al. (2004) conducted electrochemical studies on compounds like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, which shares a similar structural motif with 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid. The study focuses on the reduction behavior in aqueous solutions and provides insights into the electrochemical properties of sulfanyl-substituted benzoic acids (Mandić et al., 2004).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) explored compounds derived from benzimidazole sulfanyl structures as potent agents against Helicobacter pylori. These compounds, like the 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid, demonstrate significant in vitro microbiological criteria, showing potential in treating H. pylori infections (Carcanague et al., 2002).
Catalytic Applications
Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions. This research is pertinent as it demonstrates the catalytic utility of sulfur-containing compounds, similar to 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid, in organic synthesis (Tayebi et al., 2011).
Cardiotonic Drug Synthesis
Lomov (2019) discusses the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid as an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole. This study is relevant for understanding the role of sulfanyl benzoic acids in pharmaceutical synthesis (Lomov, 2019).
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEYFCUZWSWOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

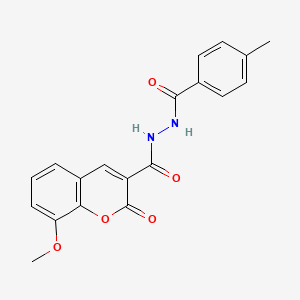
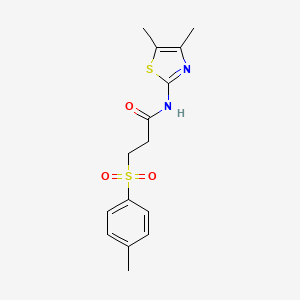
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)
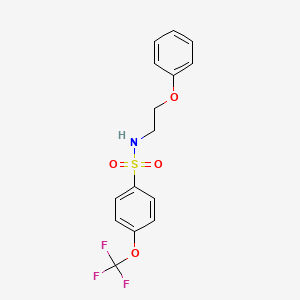

![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)
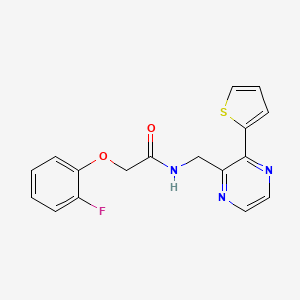
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)
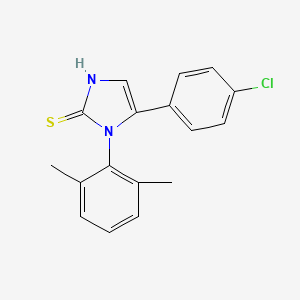
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)
![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)